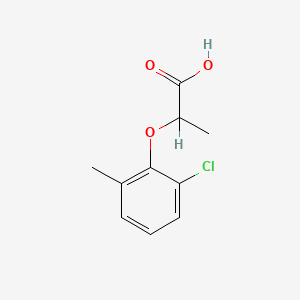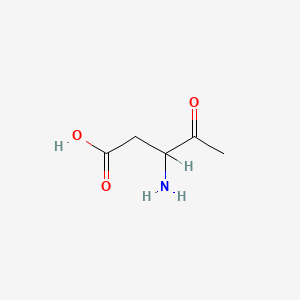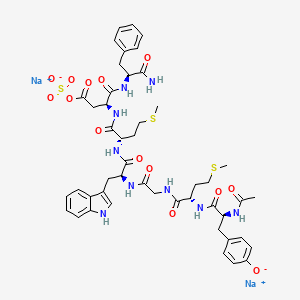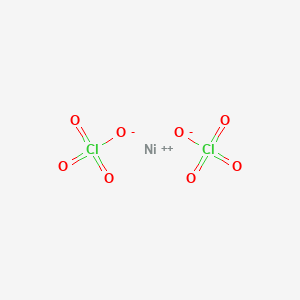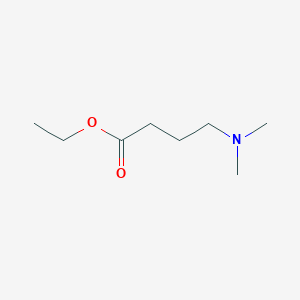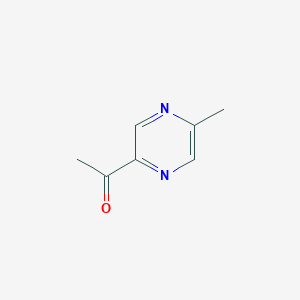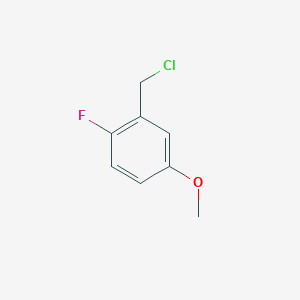
2-フルオロ-5-メトキシベンジルクロリド
概要
説明
2-Fluoro-5-methoxybenzyl chloride is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
2-Fluoro-5-methoxybenzyl chloride is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds that can be used as probes or inhibitors in biochemical studies.
Medicine: The compound is a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
Target of Action
The primary target of 2-Fluoro-5-methoxybenzyl chloride is the carbon atom in the organic compounds during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
2-Fluoro-5-methoxybenzyl chloride interacts with its targets through a nucleophilic substitution reaction . In this reaction, the chlorine atom in the benzyl chloride molecule is replaced by another nucleophile . This process can occur via an SN1 or SN2 pathway, depending on the nature of the substrate .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key process in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are crucial for the construction of complex organic molecules .
Result of Action
The result of the action of 2-Fluoro-5-methoxybenzyl chloride is the formation of a new carbon-carbon bond in the target molecule . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of 2-Fluoro-5-methoxybenzyl chloride can be influenced by various environmental factors. For instance, the rate of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of a catalyst, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxybenzyl chloride typically involves the chlorination of 2-Fluoro-5-methoxybenzyl alcohol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-5-methoxybenzyl chloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
2-Fluoro-5-methoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-Fluoro-5-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Fluoro-5-methoxybenzyl azide, 2-Fluoro-5-methoxybenzyl thiol, and 2-Fluoro-5-methoxybenzyl ether.
Oxidation: Products include 2-Fluoro-5-methoxybenzaldehyde and 2-Fluoro-5-methoxybenzoic acid.
Reduction: The major product is 2-Fluoro-5-methoxybenzyl alcohol.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methoxybenzyl chloride: Similar structure but with the methoxy group at the 4-position.
5-Fluoro-2-methoxybenzyl chloride: Similar structure but with the fluorine and methoxy groups swapped.
2-Fluoro-5-methylbenzyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Fluoro-5-methoxybenzyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions compared to its analogs.
特性
IUPAC Name |
2-(chloromethyl)-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHVGEFEOAJQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649944 | |
| Record name | 2-(Chloromethyl)-1-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-70-0 | |
| Record name | 2-(Chloromethyl)-1-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1-fluoro-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





